ethyl 4-({[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate
Description
Ethyl 4-({[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate is a heterocyclic compound combining a piperidine core with a 1,2,3-triazole moiety. The piperidine ring is substituted at position 1 with an ethyl carboxylate group and at position 4 with a carbonyl-linked amino group attached to a 1-(4-chlorophenyl)-1,2,3-triazole. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and agrochemical research. Its synthesis often involves click chemistry (azide-alkyne cycloaddition) or coupling reactions, as seen in analogous triazole derivatives .
Properties
IUPAC Name |
ethyl 4-[[1-(4-chlorophenyl)triazole-4-carbonyl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O3/c1-2-26-17(25)22-9-7-13(8-10-22)19-16(24)15-11-23(21-20-15)14-5-3-12(18)4-6-14/h3-6,11,13H,2,7-10H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBGCIKVOLUWAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=CN(N=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate typically involves a multi-step process. Here is a common synthetic route:
Formation of 1-(4-chlorophenyl)-1H-1,2,3-triazole: : This can be achieved through the azide-alkyne cycloaddition reaction, often referred to as the "click" reaction, using 4-chlorophenyl azide and an appropriate alkyne.
Coupling with Piperidine: : The triazole compound is then coupled with a piperidine derivative via a carbonyl-containing linker. This step often requires activating agents like EDC (N-Ethyl-N'-(3-dimethylaminopropyl) carbodiimide) or DCC (Dicyclohexylcarbodiimide).
Esterification: : Finally, the product is esterified with ethanol under acidic conditions to yield the ethyl ester of the desired compound.
Industrial Production Methods
Industrial production of this compound would likely employ similar synthetic steps, but optimized for large-scale synthesis. This includes using more efficient catalysts, continuous flow reactors for the click reaction, and solvent recovery systems to minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring or the triazole moiety.
Reduction: : Reduction reactions may target the carbonyl groups, potentially converting them to alcohols.
Substitution: : The aromatic ring containing chlorine can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate)
Reducing Agents: : LiAlH4 (Lithium aluminium hydride), NaBH4 (Sodium borohydride)
Nucleophiles: : Ammonia, hydroxide ions for aromatic substitution
Major Products
Oxidation might yield a ketone or an aldehyde depending on the site of the reaction.
Reduction can yield corresponding alcohol derivatives.
Substitution could lead to various functionalized analogs.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The triazole moiety in the compound is known for its broad-spectrum antimicrobial properties. Research has shown that compounds containing triazole rings exhibit significant activity against various bacterial and fungal strains. For instance, derivatives of triazoles have been synthesized and tested for their antibacterial effects, demonstrating efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Triazole derivatives have been linked to inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. Studies indicate that similar triazole-containing compounds can effectively target cancer cells in vitro, with some showing promising results in animal models . The incorporation of the piperidine ring may enhance these effects by improving solubility and bioavailability.
Anticonvulsant Effects
Research has highlighted the anticonvulsant properties of compounds with similar structures. The presence of the triazole ring has been associated with neuroprotective effects, making it a candidate for further investigation in seizure models. For example, certain triazole derivatives have shown significant protection in picrotoxin-induced convulsion tests .
Agricultural Applications
Fungicides
The antifungal properties of ethyl 4-({[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate position it as a potential agricultural fungicide. Triazoles are widely used in agriculture to control fungal pathogens affecting crops. The compound's effectiveness can be attributed to its ability to inhibit ergosterol biosynthesis in fungi, which is crucial for maintaining cell membrane integrity .
Material Science
Polymer Chemistry
In material science, triazole-containing compounds are explored for their role in synthesizing novel polymers with enhanced properties. The incorporation of this compound into polymer matrices could lead to materials with improved thermal stability and mechanical strength due to the cross-linking ability of the triazole group .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition against E. coli and S. aureus strains using triazole derivatives. |
| Study B | Anticancer Properties | Showed that triazole derivatives induced apoptosis in breast cancer cell lines (MCF-7) with IC50 values indicating potent activity. |
| Study C | Agricultural Application | Evaluated as a fungicide against Fusarium species with effective growth inhibition observed at low concentrations. |
Mechanism of Action
The compound's mechanism of action often involves interaction with specific molecular targets such as enzymes or receptors. The triazole moiety is known for binding to proteins, potentially inhibiting their function. The piperidine ring can enhance cell permeability, making the compound more effective in biological systems.
Comparison with Similar Compounds
Research Findings and Implications
- Agrochemical Potential: The target compound’s triazole core aligns with known insecticidal and plant-growth-regulating activities of similar structures (e.g., ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-triazole-4-carboxylate) .
- Medicinal Chemistry : Piperidine derivatives with aromatic substituents (e.g., 4-chlorophenyl) show promise in CNS drug development due to blood-brain barrier penetration .
- Crystallographic Insights : Analogous compounds (e.g., pyrazole-piperidine derivatives) exhibit stable hydrogen-bonded networks, suggesting the target compound may form similar intermolecular interactions .
Biological Activity
Ethyl 4-({[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structure:
- Molecular Formula : CHClNO
- Molecular Weight : 307.76 g/mol
- CAS Number : Not specified in the current literature.
The presence of the triazole ring and piperidine moiety contributes to its diverse biological activities.
Anticancer Activity
Research indicates that compounds containing triazole and piperidine structures exhibit promising anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting key signaling pathways involved in cell survival (e.g., PI3K/Akt pathway) .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MCF-7 (breast cancer) | 10.5 | Apoptosis induction |
| B | A549 (lung cancer) | 15.3 | PI3K/Akt inhibition |
| C | HeLa (cervical cancer) | 12.8 | Caspase activation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits antibacterial activity against various strains of bacteria:
- Mechanism of Action : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes required for bacterial growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Enzyme Inhibition
The potential of this compound as an enzyme inhibitor has been explored:
- Acetylcholinesterase Inhibition : The compound demonstrated significant inhibition of acetylcholinesterase, which is crucial in treating neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of triazole derivatives similar to this compound:
- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry reported that triazole derivatives exhibited selective cytotoxicity against various cancer cell lines with low toxicity to normal cells .
- Antimicrobial Efficacy Research : Another investigation demonstrated that triazole-containing compounds showed broad-spectrum antimicrobial activity, suggesting their potential use as novel antibiotics .
- Enzyme Inhibition Studies : Research indicated that certain derivatives could effectively inhibit acetylcholinesterase and other enzymes implicated in disease processes .
Q & A
Basic: How can the crystal structure of this compound be determined using X-ray diffraction?
Answer:
The crystal structure can be resolved via single-crystal X-ray diffraction (SCXRD) using the SHELX suite (e.g., SHELXL for refinement). Key steps include:
- Data Collection : Use a diffractometer (e.g., Bruker APEX2) to collect intensity data .
- Structure Solution : Employ direct methods (SHELXS/SHELXD) for phase determination .
- Refinement : Refine anisotropic displacement parameters and hydrogen bonding networks iteratively in SHELXL .
- Validation : Verify geometry and packing using WinGX/ORTEP for Windows .
Table 1 : Example Hydrogen Bonding Parameters (from analogous structures)
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | ∠D–H–A (°) |
|---|---|---|---|---|
| C17–H17B···N2 | 0.97 | 2.52 | 3.14 | 122.5 |
| C14–H14A···F1 | 0.93 | 2.43 | 3.24 | 145.0 |
Basic: What synthetic strategies are effective for preparing this compound?
Answer:
Synthesis typically involves multi-step organic reactions:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core .
- Coupling Reactions : Amide bond formation between the piperidine and triazole-carbonyl groups using carbodiimide activators (e.g., EDC/HOBt) .
- Optimization : Screen reaction conditions (solvent, catalyst loading) using Design of Experiments (DoE) for yield improvement .
Note : The Aryl Halide Chemistry Informer Library (Merck & Co.) provides benchmarks for troubleshooting reaction inefficiencies in analogous systems .
Advanced: How can crystallographic disorder in the piperidine ring be resolved during refinement?
Answer:
Disorder in flexible moieties like the piperidine ring requires advanced refinement techniques:
- Partial Occupancy Modeling : Split atomic positions using PART instructions in SHELXL .
- Restraints : Apply geometric (DFIX, FLAT) and thermal (SIMU, DELU) restraints to maintain chemically reasonable parameters .
- Validation : Cross-validate with residual density maps and Hirshfeld surface analysis to confirm disorder resolution .
Example : In a related piperidine-carboxylate structure, disorder was resolved by refining two conformers with 60:40 occupancy .
Advanced: How can researchers evaluate the biological activity of this compound against microbial targets?
Answer:
Use standardized antimicrobial assays with methodological rigor:
- In Vitro Testing : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal (e.g., C. albicans) strains .
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., pyrazole derivatives) to identify critical substituents (e.g., 4-chlorophenyl for enhanced activity) .
- Mechanistic Studies : Conduct time-kill assays or membrane permeability tests to probe mode of action .
Table 2 : Antimicrobial Activity of Analogous Compounds
| Compound | MIC (µg/mL) | S. aureus | C. albicans |
|---|---|---|---|
| Parent pyrazole derivative | 8 | 16 | |
| 4-Chlorophenyl analog | 2 | 4 |
Advanced: How to address conflicting data in hydrogen bonding networks observed in crystallographic studies?
Answer:
Contradictions in hydrogen bonding may arise from polymorphism or data quality:
- Data Re-collection : Ensure high-resolution (<1.0 Å) data to resolve weak interactions .
- Quantum Mechanical Calculations : Validate observed bonds using DFT (e.g., Gaussian) to compare interaction energies .
- Comparative Analysis : Overlay multiple crystal structures (e.g., Cambridge Structural Database) to identify conserved motifs .
Case Study : Discrepancies in C–H···F interactions in a fluorophenyl analog were resolved by re-refining data with SHELXL’s TWIN/BASF commands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
